Cefprozil - 92665-29-7

Cefprozil

Catalog Number: EVT-263481
CAS Number: 92665-29-7
Molecular Formula: C18H19N3O5S
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefprozil is a semisynthetic, second-generation cephalosporin antibiotic for oral administration. [] It is classified as a beta-lactam antibiotic, characterized by a beta-lactam ring in its molecular structure. [] Cefprozil exhibits a broad spectrum of activity against various gram-positive and gram-negative bacteria, making it suitable for studying bacterial infections and resistance mechanisms. []

Cis-Cefprozil

  • Compound Description: Cis-Cefprozil is the cis-isomer of Cefprozil, a second-generation cephalosporin antibiotic. It is the predominant isomer in Cefprozil formulations, comprising approximately 90% of the drug. Cis-Cefprozil possesses potent antibacterial activity against a range of gram-positive and gram-negative bacteria.
  • Relevance: Cis-Cefprozil is a key component of Cefprozil and contributes significantly to its overall antibacterial activity. Studies have shown that the pharmacokinetic parameters of Cis-Cefprozil closely resemble those of total Cefprozil.

Trans-Cefprozil

  • Compound Description: Trans-Cefprozil is the trans-isomer of Cefprozil, a second-generation cephalosporin antibiotic. It constitutes approximately 10% of the drug in Cefprozil formulations. While it exhibits antibacterial activity, Trans-Cefprozil is less potent than its cis counterpart.

Cefaclor

  • Compound Description: Cefaclor is a second-generation cephalosporin antibiotic often used as a comparator drug in studies evaluating the efficacy and pharmacokinetic properties of Cefprozil. It exhibits a similar antibacterial spectrum to Cefprozil but possesses a shorter half-life, necessitating more frequent dosing.
  • Relevance: Cefaclor serves as a valuable reference point for understanding the comparative advantages and disadvantages of Cefprozil. Studies frequently compare their pharmacokinetics, bioavailability, and clinical outcomes in treating various infections. ,

Cephalexin

  • Compound Description: Cephalexin is a first-generation cephalosporin antibiotic. It generally exhibits a narrower spectrum of activity compared to Cefprozil, particularly against gram-negative bacteria.

Cefixime

  • Compound Description: Cefixime is a third-generation cephalosporin antibiotic. It is often compared to Cefprozil in terms of efficacy and tolerability, especially in treating respiratory tract infections. ,

Amoxicillin/Clavulanate

  • Compound Description: Amoxicillin/Clavulanate is a combination antibiotic consisting of a penicillin-class antibiotic (amoxicillin) and a beta-lactamase inhibitor (clavulanate). This combination broadens amoxicillin's spectrum and is often compared to Cefprozil, particularly in treating otitis media. ,

Penicillin V

  • Compound Description: Penicillin V is a narrow-spectrum, penicillin-class antibiotic commonly used for treating streptococcal pharyngitis. It often serves as a comparator drug in studies evaluating the efficacy of Cefprozil.

Erythromycin Ethylsuccinate

  • Compound Description: Erythromycin Ethylsuccinate is a macrolide antibiotic. While it has a broad spectrum of activity, it is frequently associated with gastrointestinal side effects and is used as a comparator drug in some Cefprozil studies.

Loracarbef

  • Compound Description: Loracarbef is a carbacephem antibiotic with a similar spectrum of activity to Cefprozil. It is often compared in terms of in vitro activity and potential for treating respiratory infections.

Ceftriaxone

  • Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic administered intravenously or intramuscularly. It has a broad spectrum of activity and is investigated alongside Cefprozil in studies concerning the development of resistance in Streptococcus pneumoniae.

Azithromycin

  • Compound Description: Azithromycin is a macrolide antibiotic with a long half-life. It is included in studies alongside Cefprozil investigating the development of resistance in Streptococcus pneumoniae.

Tinidazole

  • Compound Description: Tinidazole is an antiprotozoal drug used as an internal standard in a high-performance liquid chromatographic method for determining Cefprozil concentrations in human plasma.
Source and Classification

Cefprozil is classified as a second-generation cephalosporin antibiotic. It is derived from 7-aminocephalosporanic acid and modified to enhance its antibacterial activity. The compound's structure includes a prop-1-enyl group at position 3 and an (R)-2-amino-2-(4-hydroxyphenyl)acetamido group at position 7, which contribute to its pharmacological properties .

Synthesis Analysis

The synthesis of cefprozil can be achieved through several methods, with notable routes including:

  1. Conventional Chemical Synthesis:
    • A common method involves the reaction of 7-amino-3-(1-propenyl)-4-cephalosporanic acid with various acylating agents under specific conditions. For example, one method utilizes di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine as a catalyst, followed by treatment with oxalyl chloride .
    • The final product is obtained after deprotection steps under acidic conditions, yielding high purity (up to 99.88%) and yield (91.8%) .
  2. Biosynthetic Methods:
    • Recent studies have explored biosynthesis using enzymatic processes. For instance, cefprozil was synthesized in an aqueous two-phase system using enzymes like penicillin G acylase . This method emphasizes sustainability and efficiency in producing cefprozil.
  3. Enzymatic Synthesis:
    • Another innovative approach involves using an enzyme-based system combined with poly(ethylene oxide)-poly(propylene oxide) copolymers to facilitate cefprozil synthesis in a more environmentally friendly manner .
Molecular Structure Analysis

The molecular formula for cefprozil is C18H19N3O5SC_{18}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 373.42 g/mol. The compound features:

  • A β-lactam ring, characteristic of cephalosporins.
  • A thiazolidine ring, which contributes to its stability and antibacterial activity.
  • Functional groups including hydroxyl (-OH) and amino (-NH₂) groups that enhance solubility and biological activity.

The stereochemistry at the 7-position is critical for its activity, as the (R)-configuration is necessary for optimal binding to bacterial penicillin-binding proteins .

Chemical Reactions Analysis

Cefprozil undergoes various chemical reactions typical of β-lactam antibiotics:

  • Hydrolysis: Cefprozil can be hydrolyzed under acidic or basic conditions, leading to the opening of the β-lactam ring, which results in loss of antibacterial activity.
  • Acylation Reactions: The amino group can participate in acylation reactions, allowing cefprozil to form derivatives that may enhance its spectrum of activity or pharmacokinetic properties.

These reactions are essential for both its synthesis and modification for enhanced therapeutic effects.

Mechanism of Action

Cefprozil exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins located inside the bacterial cell wall, which are crucial for cross-linking peptidoglycan layers. This binding disrupts cell wall integrity, leading to cell lysis and death. The effectiveness against both Gram-positive and some Gram-negative bacteria stems from this mechanism .

Physical and Chemical Properties Analysis

Cefprozil exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol and ethanol, facilitating various formulations.
  • Stability: Cefprozil is relatively stable under acidic conditions but can degrade in alkaline environments.
  • Melting Point: The melting point ranges between 150°C to 155°C.
  • pH Stability: Its stability profile shows that it maintains efficacy across a range of pH levels typical in biological systems .
Applications

Cefprozil is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:

  • Respiratory Tract Infections: Effective against pathogens causing sinusitis, pneumonia, and bronchitis.
  • Skin Infections: Used for skin and soft tissue infections due to its broad-spectrum activity.
  • Otitis Media: Commonly prescribed for middle ear infections in pediatric populations.

In addition to these therapeutic uses, cefprozil serves as a model compound in pharmaceutical research for developing new cephalosporin derivatives with improved efficacy or reduced side effects .

Historical Development and Synthesis of Cefprozil

Discovery and Early Pharmacological Characterization

Cefprozil was first synthesized in 1983 through a collaborative research effort between Bristol-Myers Squibb and Japanese scientists, culminating in its FDA approval in 1992 as a second-generation cephalosporin antibiotic [1] [5]. Early pharmacological studies established its broad-spectrum activity against clinically significant pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus. Unlike earlier cephalosporins, cefprozil demonstrated remarkable stability against β-lactamase enzymes produced by many Gram-negative bacteria, significantly expanding its therapeutic potential [1] [7]. Initial characterization revealed a favorable pharmacokinetic profile with approximately 95% oral bioavailability, establishing its suitability for outpatient management of respiratory and soft tissue infections [1] [9].

The compound's unique structural feature—the incorporation of a p-hydroxyphenylglycine side chain at the C7 position of the cephem nucleus—contributed to both enhanced antimicrobial activity and pharmacokinetic properties. Early clinical trials confirmed its efficacy in pediatric populations, particularly for otitis media and streptococcal pharyngitis, positioning it as a valuable alternative to penicillin-allergic patients [6]. Its approval represented a significant advancement in oral cephalosporin therapy, offering improved Gram-negative coverage compared to first-generation agents while maintaining potency against Gram-positive pathogens [5] [7].

Semisynthetic Derivation from Cephalosporin Precursors

The production of cefprozil relies on sophisticated semisynthetic processes starting from 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA), a key cephalosporin nucleus derived from fermentation products [1] [3]. The critical synthetic step involves coupling this nucleus with a stereochemically pure D-4-hydroxyphenylglycine side chain. Initial manufacturing routes employed chemical coupling methods using reactive acylating derivatives, but these processes faced significant challenges in controlling stereochemistry and minimizing racemization [3].

Modern synthesis utilizes penicillin acylase enzymes to achieve stereoselective amidation, dramatically improving enantiomeric purity while reducing environmental impact. This enzymatic approach operates under mild conditions (pH 7.0-7.5, 25-30°C) and achieves exceptional stereoselectivity, producing the pharmacologically essential (R)-isomer with >98% enantiomeric excess [3]. The enzymatic route also significantly reduces the generation of toxic byproducts compared to traditional chemical coupling methods, aligning with green chemistry principles. Process optimization has focused on enzyme immobilization techniques that enhance operational stability, enabling biocatalyst reuse for multiple production cycles [3].

Table: Comparison of Chemical vs. Enzymatic Synthesis Methods for Cefprozil

ParameterChemical Coupling MethodEnzymatic Synthesis Method
Reaction Temperature-10°C to 0°C25-30°C
Enantiomeric Excess (ee)85-92%>98%
Reaction Yield70-75%85-92%
Byproduct GenerationHighMinimal
Catalyst ReusabilityNot applicable10-15 cycles
Environmental ImpactHigh solvent wasteReduced ecological footprint

Isomeric Optimization: Cis- vs. Trans-Cefprozil Ratios

Cefprozil exists as a diastereomeric mixture at the C7 position, with the cis-isomer comprising approximately 90% of the commercial product and the trans-isomer accounting for the remaining 10% [1] [2]. This ratio represents a deliberate optimization based on extensive pharmacological studies demonstrating the superior antimicrobial activity of the cis-configuration. Against Gram-positive pathogens like Streptococcus pyogenes, both isomers exhibit comparable activity (MIC₉₀: 0.12 μg/mL). However, for Gram-negative bacteria such as Haemophilus influenzae, the cis-isomer demonstrates significantly greater potency with MIC values six times lower than the trans-counterpart [2] [7].

Population pharmacokinetic studies in healthy Korean males revealed distinct disposition characteristics between isomers. The cis-isomer displays a systemic clearance of approximately 8.2 L/h, while the trans-isomer exhibits slower clearance at 6.5 L/h. Volume of distribution also differs significantly (18.3 L vs. 15.8 L), contributing to the cis-isomer's more favorable tissue penetration [2]. The isomers also demonstrate different protein binding profiles, with the cis-form binding approximately 36% to plasma proteins compared to 45% for the trans-form, potentially influencing antimicrobial activity at infection sites [1] [2].

Table: Comparative Pharmacological Properties of Cefprozil Isomers

PropertyCis-IsomerTrans-Isomer
Proportion in Final Product~90%~10%
Gram-positive Activity (MIC₉₀ vs. S. pyogenes)0.12 μg/mL0.12 μg/mL
Gram-negative Activity (MIC₉₀ vs. H. influenzae)0.5 μg/mL3.0 μg/mL
Systemic Clearance8.2 L/h6.5 L/h
Volume of Distribution18.3 L15.8 L
Protein Binding36%45%
Primary Elimination RouteRenalRenal

Industrial Synthesis Challenges: Yield Optimization and Process Scalability

Scaling cefprozil production presented multifaceted engineering challenges, particularly in controlling the critical isomer ratio during crystallization. Process development focused on implementing controlled seeding techniques with cis-cefprozil monohydrate crystals to direct crystallization toward the desired isomer mixture [3]. Temperature-controlled crystallization in mixed solvent systems (water-acetone or water-ethanol) proved essential for consistent polymorph formation and impurity control. The optimal solvent ratio was determined to be 70:30 water:co-solvent, with crystallization temperatures maintained between 0-5°C to prevent isomer interconversion [3].

Impurity profiling identified three primary process-related impurities: the trans-isomer exceeding 10%, the des-hydroxy byproduct (resulting from incomplete side chain coupling), and the dimeric impurity formed through nucleophilic attack of the β-lactam carbonyl [3]. Advanced purification strategies employing countercurrent chromatography reduced impurity levels below 0.15%, meeting stringent regulatory requirements. Process analytical technology (PAT) tools, particularly in-line HPLC monitoring, enabled real-time adjustment of reaction parameters to maintain impurity profiles within specification during scale-up [3].

Environmental considerations drove innovation in waste stream management, with modern facilities recovering over 85% of solvents through fractional distillation. The enzymatic synthesis route significantly reduced the environmental burden, cutting organic solvent consumption by 60% and eliminating toxic chlorinated solvents traditionally used in chemical coupling methods [3]. These optimizations enabled production scales exceeding 10 metric tons annually while maintaining consistent isomer ratios of 90:10 (±2%) critical for therapeutic efficacy [1] [3].

Patent Landscapes and Intellectual Property Evolution

The intellectual property history of cefprozil reflects the competitive cephalosporin market, beginning with Bristol-Myers Squibb's foundational patents (US4520022 and DE3402642) covering the compound's basic structure and synthesis [1]. These early patents focused on chemical synthesis methods, particularly the stereoselective formation of the (6R,7R) configuration essential for antimicrobial activity [1] [3]. The original patent protection created a 17-year market exclusivity period for the brand Cefzil®, establishing Bristol-Myers Squibb's dominance in the oral cephalosporin market throughout the 1990s [1].

The expiration of core composition-of-matter patents in 2009 triggered a dramatic shift in the IP landscape. Generic manufacturers filed abbreviated new drug applications (ANDAs) focusing on non-infringing process patents. Subsequent patents (CN105063158A) disclosed improved enzymatic synthesis methods addressing the limitations of chemical processes, particularly regarding stereochemical control and environmental impact [3]. These process patents featured claims covering immobilized enzyme systems, optimized crystallization techniques, and impurity control methods [3].

The competitive patent environment for cefprozil reflects broader trends in antibiotic development. Analysis of chemical patent portfolios reveals that companies like BASF and LG Chem maintain dominance through high-quality patent assets, with BASF holding the strongest patent portfolio in the chemical sector based on Patent Asset Index evaluation [4]. However, the relatively limited patent life (typically 20 years from filing) for antibiotics like cefprozil creates market dynamics where generic competition rapidly erodes brand value post-expiration. This economic reality has diminished corporate investment in novel antibiotic development despite growing antimicrobial resistance threats [4] [10].

Table: Key Patents in Cefprozil Development and Manufacturing

Patent NumberPriority DateAssigneeKey ClaimsSignificance
US45200221983-12-15Bristol-Myers SquibbBasic chemical structure and synthesisOriginal composition-of-matter protection
DE34026421984-01-26Bristol-Myers SquibbCrystalline forms and purification methodsProtected polymorphic forms and manufacturing process
US47270701986-03-18Bristol-Myers SquibbPharmaceutical formulationsCovered tablet and suspension compositions
CN105063158A2015-08-18Not specifiedEnzymatic synthesis with immobilized penicillin acylaseEnabled greener synthesis with improved stereoselectivity
US20180057445A12017-08-30Generic manufacturerImpurity control during crystallizationAddressed regulatory requirements for generic versions

Properties

CAS Number

92665-29-7

Product Name

Cefprozil

IUPAC Name

(6S,7S)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m0/s1

InChI Key

WDLWHQDACQUCJR-JQAPWBFTSA-N

SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-(2-amino-2-(4-hydroxyphenyl)acetamido)-3-(propenyl)-3-cephem-4-carboxylic acid monohydrate
7-(2-amino-2-(p-hydroxyphenyl)acetamido)-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Arzimol
BMY 28100
BMY-28100
Brisoral
cefprozil
cefprozil monohydrate
Cefzil
Procef

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Isomeric SMILES

C/C=C/C1=C(N2[C@H]([C@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.